5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as Ro 5-3663, is a synthetic compound belonging to the benzodiazepine class. Unlike many benzodiazepines known for their anxiolytic and sedative effects, Ro 5-3663 exhibits proconvulsant properties, making it a valuable tool in neuroscience research, particularly in studying the mechanisms of epilepsy and the GABAergic system. [, , , , , , , , , , , , , ]
5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a heterocyclic compound belonging to the class of benzodiazepines, which are characterized by their fused benzene and diazepine rings. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structure features a methyl group at the 5-position of the benzo[e][1,4]diazepine framework, which can influence its pharmacological properties.
5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is classified as a benzodiazepine. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and seizures. The specific structural features of this compound suggest it may possess unique pharmacological effects compared to other members of the benzodiazepine family.
The synthesis of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves several steps, starting from simpler precursors. One common method includes the alkylation of 3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2-one using various alkylating agents under basic conditions.
The molecular structure of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one can be represented as follows:
X-ray crystallography and computational methods such as Density Functional Theory (DFT) have been employed to analyze bond lengths and angles within the structure. These studies help confirm conformational preferences and stability under various conditions .
5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one participates in various chemical reactions typical of benzodiazepines:
The reactions often require careful control of conditions (temperature, solvent) to achieve desired selectivity and yield. Computational studies assist in predicting reaction pathways and optimizing conditions for synthetic routes .
The mechanism by which 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one exerts its effects likely involves modulation of neurotransmitter systems in the central nervous system. Benzodiazepines typically enhance the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.
Studies indicate that compounds within this class can bind to the GABA receptor complex, increasing chloride ion influx and resulting in hyperpolarization of neurons. This action contributes to their anxiolytic and sedative properties .
Relevant data from studies indicate that structural modifications can significantly affect these properties, impacting both solubility and reactivity .
5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one has potential applications in:
Research continues to explore its efficacy and safety profile in various biological contexts, highlighting its importance in medicinal chemistry .
The 1,4-benzodiazepinone scaffold represents a cornerstone of modern medicinal chemistry, originating with the serendipitous discovery of chlordiazepoxide (Librium) in 1955 by Leo Sternbach. This breakthrough marked the first clinically available benzodiazepine in 1960, followed rapidly by diazepam (Valium) in 1963 [5]. These prototypes demonstrated that the fused benzene and diazepine ring system conferred exceptional CNS modulation capabilities. By 1977, benzodiazepines had become the most prescribed medications globally, cementing the 1,4-benzodiazepinone core as a privileged structure in neuropharmacology [5]. The evolutionary trajectory expanded beyond anxiolytics to encompass diverse therapeutic areas, underpinned by the scaffold’s synthetic versatility and capacity for targeted structural modifications. Key milestones include the development of alprazolam (1981) for panic disorders and clobazam (2011) for epilepsy, demonstrating the scaffold’s enduring pharmaceutical relevance across decades of drug discovery [2] [5].
Table 1: Key Historical Milestones in 1,4-Benzodiazepinone Drug Development
Year | Compound | Therapeutic Category | Significance |
---|---|---|---|
1960 | Chlordiazepoxide | Anxiolytic | First clinically approved 1,4-benzodiazepine |
1963 | Diazepam | Muscle relaxant, Anxiolytic | Gold standard for anxiety/seizure control; rapid widespread adoption |
1972 | Clonazepam | Anticonvulsant | Introduced epilepsy management applications |
1981 | Alprazolam | Anxiolytic (Panic disorder) | Highlighted subtype-specific therapeutic optimization |
2011 | Clobazam | Anticonvulsant | Demonstrated scaffold adaptability to modern therapeutic needs |
The introduction of a methyl group at the C5 position of the 1,4-benzodiazepinone nucleus represents a strategic modification with profound implications for pharmacological behavior. This substitution, exemplified in compounds like 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (C₁₀H₁₀N₂O), enhances molecular interactions through steric and electronic effects. The methyl group increases hydrophobicity, improving blood-brain barrier permeability—a critical factor for CNS-targeting agents. Concurrently, it induces subtle conformational shifts in the diazepine ring, optimizing binding pocket complementarity within biological targets like GABAₐ or cholecystokinin receptors [4]. Synthetic studies confirm that C5-methylated derivatives exhibit distinct metabolic stability compared to unmethylated counterparts, resisting rapid oxidative degradation pathways. Furthermore, this modification serves as a versatile synthetic handle for further chemical elaboration, enabling the generation of structurally diverse libraries for structure-activity relationship (SAR) exploration, particularly in anticancer lead optimization programs where scaffold diversification is paramount [3] [4].
1,4-Benzodiazepinones exhibit dual therapeutic significance, spanning neuromodulation and oncological applications. In neuropharmacology, they act as positive allosteric modulators of GABAₐ receptors, enhancing inhibitory neurotransmission to produce anxiolytic, anticonvulsant, and sedative effects. The structural specificity conferred by substitutions like the C5-methyl group enables subtype-selective receptor interactions, minimizing off-target effects [5]. Beyond neurological applications, recent research highlights their antineoplastic potential. Novel benzopyranodiazepine hybrids incorporating the 1,4-diazepinone core demonstrate potent cytotoxicity against diverse cancer cell lines. Notably, derivatives like benzo[b]pyrano[2,3-e][1,4]diazepines exhibit sub-micromolar IC₅₀ values against colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells, functioning through pro-apoptotic mechanisms and cell cycle disruption [3]. This bifunctionality—modulating neuronal excitability while simultaneously disrupting cancer cell proliferation—underscores the scaffold’s unique versatility in drug discovery. The molecular framework serves as a multivalent pharmacophore capable of being tuned for specific receptor subtypes (e.g., CCK1R vs. CCK2R selectivity) or cytotoxic profiles through targeted substitutions [1] [3].
Table 2: Cytotoxic Activity of Selected 1,4-Benzodiazepinone Derivatives
Compound Structure | HCT-116 (IC₅₀ μM) | MCF-7 (IC₅₀ μM) | Key Structural Features |
---|---|---|---|
4-Ethyl-1H-benzo[b][1,4]diazepin-2(3H)-one (9) | 16.19 ± 1.35 | 17.16 ± 1.54 | Pyrazole ring + carbothioamide |
Benzo[b]pyrano[2,3-e][1,4]diazepine (7) | <60 | <60 | Amino oxazole moiety |
Benzo[b]pyrano[2,3-e][1,4]diazepine (6) | <60 | <60 | Amino pyrazole substitution |
Benzo[b]pyrano[2,3-e][1,4]diazepine (8) | <60 | <60 | Amino pyrazole + modified heterocycle |
Doxorubicin (Control) | 4.5 - 8.2 | 5.1 - 9.8 | Anthracycline antibiotic |
Table 3: Molecular Targets and Therapeutic Applications of 1,4-Benzodiazepinone Derivatives
Molecular Target | Therapeutic Application | Representative Agents | Role of 1,4-Benzodiazepinone Core |
---|---|---|---|
GABAₐ Receptor | Anxiolytic/Sedative | Diazepam, Clonazepam | Allosteric potentiation of GABA inhibition |
CCK1R/CCK2R Receptors | GI disorders, Anxiety | BDZ-1 (CCK1R-selective) | Allosteric antagonism via helical bundle |
Apoptotic Pathways | Oncology | Pyrazolodiazepine hybrids (e.g., 9) | Caspase activation/DNA intercalation |
Voltage-Gated Sodium Channels | Anticonvulsant | Clobazam | Seizure propagation suppression |
Compounds Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: